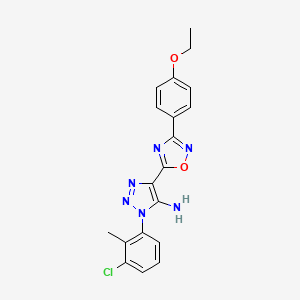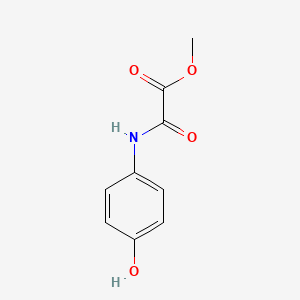
Methyl 4-((3,5-dimethylphenyl)amino)-8-methylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific information about the molecular structure of “Methyl 4-((3,5-dimethylphenyl)amino)-8-methylquinoline-2-carboxylate” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. For “Methyl 4-((3,5-dimethylphenyl)amino)-8-methylquinoline-2-carboxylate”, the available resources do not provide specific information about these properties .Applications De Recherche Scientifique
Molecular Structure Analysis
Methyl 4-((3,5-dimethylphenyl)amino)-8-methylquinoline-2-carboxylate, as a part of the family of quinoline derivatives, is primarily utilized in the analysis and elucidation of molecular and crystal structures. Studies have synthesized variants of this compound and determined their structures using X-ray structural analysis, aiding in the understanding of their molecular geometries and interactions (Rudenko et al., 2012, Rudenko et al., 2013).
Peptide and Protein Design
The molecule is also utilized in the synthesis of amino acids for the topographical control of peptide conformation. This synthesis leads to the creation of amino acids that can significantly influence the conformation of peptides and proteins, making it a valuable asset in the field of biochemistry and pharmaceuticals (Kazmierski et al., 1994).
Synthesis of Cyclic Carbenes and Complexes
Research indicates the use of this compound in the synthesis of cyclic (alkyl)(amino)carbenes, with the derived carbene showing potential as a ligand for transition metal-based catalysts. This application is crucial in the field of catalytic reactions and the synthesis of nitrogen-containing heterocycles (Zeng et al., 2009).
Cytotoxic Activity Against Cancer Cells
Some derivatives of this compound demonstrate cytotoxic activity against cancer cell lines, indicating potential applications in cancer treatment. The structure-activity relationship studies associated with these compounds can provide insights into designing more effective therapeutic agents (Valderrama et al., 2016).
Formation of Cocrystals
The compound is involved in the formation of cocrystals, contributing to the understanding of crystallography and molecular interactions. Such studies are essential in material science for the design and synthesis of new materials with desired properties (Linden et al., 2006).
Geometrical Structure and Antimicrobial Activity
Research on the geometrical structures, thermal stability, and antimicrobial activity of Schiff base supramolecular and its metal complexes highlights the compound's significance in microbiology and materials science (El-Sonbati et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(3,5-dimethylanilino)-8-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-13(2)10-15(9-12)21-17-11-18(20(23)24-4)22-19-14(3)6-5-7-16(17)19/h5-11H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJKHOKNLUUQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2647139.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2647145.png)
![1-(3-bromophenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2647146.png)
![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)

![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)

